molecular formula C7H12O5 B562771 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 CAS No. 1189431-46-6

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4

Cat. No.: B562771
CAS No.: 1189431-46-6
M. Wt: 180.192
InChI Key: XFEQOLXBMLXKDE-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications. The molecular formula of this compound is C7H8D4O5, and it has a molecular weight of 180.19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 typically involves the deuteration of 2-Oxa-1,4-butanediol diacetate. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. One common approach is to use deuterated acetic anhydride in the presence of a deuterated solvent to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 has several applications in scientific research:

    Chemistry: Used as a deuterated solvent and reagent in various chemical reactions and studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the synthesis of pharmaceuticals and as a tracer in drug metabolism studies.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding metabolic pathways and the effects of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. Deuterium-labeled compounds are invaluable in tracing studies, as they allow for precise tracking of molecular transformations and interactions without altering the compound’s chemical properties .

Biological Activity

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 is a deuterated derivative of 2-oxa-1,4-butanediol diacetate, which is primarily used as an intermediate in the synthesis of antiviral compounds such as acyclovir and its analogs. This compound's biological activity is relevant in the context of its role in medicinal chemistry and its application in the synthesis of pharmaceuticals.

This compound is characterized by its chemical structure that includes a dioxolane ring and two acetate groups. It is soluble in organic solvents such as chloroform and dichloromethane. The presence of deuterium isotopes enhances its utility in NMR spectroscopy for structural elucidation.

Synthesis

The synthesis of 2-Oxa-1,4-butanediol diacetate involves the reaction of dioxolane with acetic anhydride under acidic conditions. This method has been reported to yield high purity products with minimal by-products. For instance, one synthesis method reported a yield of 93.7% with a purity of 98.3% under optimized conditions .

Antiviral Activity

The primary biological activity associated with 2-Oxa-1,4-butanediol diacetate is its role as a precursor in the synthesis of acyclovir. Acyclovir exhibits significant antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The mechanism of action involves selective inhibition of viral DNA polymerase, thereby preventing viral replication .

Case Studies

  • Acyclovir Synthesis : A study demonstrated that the use of 2-Oxa-1,4-butanediol diacetate resulted in a high yield of acyclovir when reacted with diacetylguanine. The process was optimized to achieve a yield of up to 76% .
  • Melanin Inhibition : Another research highlighted the potential application of this compound in synthesizing melanin inhibitors that target tyrosinase activity, which is crucial for melanin production in skin cells. This suggests potential applications in cosmetic formulations aimed at skin lightening .

Research Findings

StudyFindings
Beauchamp et al. (1988)Reported a successful synthesis route yielding acyclovir from 2-Oxa-1,4-butanediol diacetate with a yield of 76% .
Mizuno et al. (2009)Achieved an 85.2% yield for saponification reactions involving diacetylacyclovir derived from this compound .
Coto et al. (2011)Highlighted the environmental benefits and efficiency of using acidic resin catalysts for synthesizing this compound .

Properties

IUPAC Name

(2-acetyloxy-1,1,2,2-tetradeuterioethoxy)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQOLXBMLXKDE-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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